TRANS-(4-(TRIFLUOROMETHYL)PYRROLIDIN-3-YL)METHANOL HYDROCHLORIDE
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Overview
Description
TRANS-(4-(TRIFLUOROMETHYL)PYRROLIDIN-3-YL)METHANOL HYDROCHLORIDE is a chiral compound that exists as a pair of enantiomers. These enantiomers are characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring, which is further connected to a methanol group. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRANS-(4-(TRIFLUOROMETHYL)PYRROLIDIN-3-YL)METHANOL HYDROCHLORIDE typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.
Attachment of the Methanol Group: This can be done through a nucleophilic substitution reaction.
Resolution of Enantiomers: The enantiomers can be separated using chiral chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature and pressure.
Purification Techniques: Including crystallization and distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
TRANS-(4-(TRIFLUOROMETHYL)PYRROLIDIN-3-YL)METHANOL HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form alcohols or amines.
Substitution: Can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
TRANS-(4-(TRIFLUOROMETHYL)PYRROLIDIN-3-YL)METHANOL HYDROCHLORIDE is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of TRANS-(4-(TRIFLUOROMETHYL)PYRROLIDIN-3-YL)METHANOL HYDROCHLORIDE involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating their activity.
Pathways: The compound may influence signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
TRANS-(4-(TRIFLUOROMETHYL)PYRROLIDIN-3-YL)METHANOL HYDROCHLORIDE can be compared with other similar compounds, such as:
[(3S,4S)-4-(methyl)pyrrolidin-3-yl]methanol: Lacks the trifluoromethyl group, resulting in different chemical properties.
[(3R,4R)-4-(fluoromethyl)pyrrolidin-3-yl]methanol: Contains a fluoromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties.
Biological Activity
TRANS-(4-(trifluoromethyl)pyrrolidin-3-yl)methanol hydrochloride is a chiral compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₆H₁₁ClF₃NO
- Molecular Weight : 205.61 g/mol
- CAS Number : 168544-85-2
- IUPAC Name : [(3S,4S)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride
This compound interacts with various biological targets, influencing several biochemical pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways. For instance, it has shown potential as an inhibitor of protein kinase C (PKC), which plays a critical role in cell signaling and cancer progression .
- Receptor Modulation : It may bind to certain receptors, modulating their activity and influencing cellular responses. This could have implications for conditions such as inflammation and cancer.
- Influence on Signaling Pathways : The compound's interactions can lead to alterations in signaling pathways that regulate cell growth, apoptosis, and differentiation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- Inhibition of Tumor Growth : In vitro experiments demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, it was found to inhibit cell growth in leukemia cell lines with an IC₅₀ value below 1 µM .
- Mechanisms of Action : The compound's ability to induce apoptosis in cancer cells has been linked to its effect on tubulin polymerization, suggesting that it may disrupt microtubule dynamics essential for mitosis .
Cell Line | IC₅₀ (µM) |
---|---|
HL-60 (Leukemia) | < 1 |
A549 (Lung Cancer) | 0.56 |
Enzyme Interaction Studies
Research indicates that this compound can inhibit enzymes involved in tumor progression:
- PKC Inhibition : As a PKC inhibitor, it can potentially reduce tumor cell proliferation and survival .
Case Studies
- Study on Enzyme Inhibition :
- Antiproliferative Activity Assessment :
Safety and Toxicology
While the biological activity is promising, it is essential to consider safety profiles:
Properties
IUPAC Name |
[(3S,4S)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol;[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H10F3NO.2ClH/c2*7-6(8,9)5-2-10-1-4(5)3-11;;/h2*4-5,10-11H,1-3H2;2*1H/t2*4-,5+;;/m10../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBGGTCEXDAKFE-FZUHBSIMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(F)(F)F)CO.C1C(C(CN1)C(F)(F)F)CO.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(F)(F)F)CO.C1[C@H]([C@@H](CN1)C(F)(F)F)CO.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2F6N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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